

step-by-step guide for fixing and staining cells with Hoechst 33258

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hoechst 33258

Cat. No.: B049736

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Application Notes and Protocols for Hoechst 33258 Staining

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for fixing and staining cells with **Hoechst 33258**, a blue fluorescent dye that binds to the minor groove of DNA, primarily in adenine-thymine (A-T) rich regions.^{[1][2]} It is a valuable tool for visualizing cell nuclei and can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and cell cycle analysis.^{[1][3]}

Key Features of Hoechst 33258:

- Spectral Properties:** When bound to DNA, **Hoechst 33258** has an excitation maximum around 352 nm and an emission maximum around 461 nm.^{[3][4][5][6][7]}
- Cell Permeability:** **Hoechst 33258** is cell-permeant, allowing for the staining of both live and fixed cells.^{[1][3][8][9]} However, it is less permeant than its counterpart, Hoechst 33342.^{[1][10]}
- Low Toxicity:** Compared to other DNA stains like DAPI, Hoechst dyes exhibit lower toxicity, making them more suitable for live-cell imaging.^{[1][3]}

Quantitative Data Summary

The following table summarizes the key quantitative parameters for using **Hoechst 33258**.

Parameter	Value	Notes
Excitation Maximum (with DNA)	352 nm[4][6][7]	Can be excited with a mercury-arc lamp or a UV laser.
Emission Maximum (with DNA)	461 nm[5][7]	Emits blue fluorescence.
Stock Solution Concentration	1-10 mg/mL[5][10][11]	Typically dissolved in sterile, nuclease-free water or DMSO. [5][10]
Working Concentration (Fixed Cells)	0.2 - 5 µg/mL[11][12]	Optimal concentration may vary by cell type.
Working Concentration (Live Cells)	1 - 10 µg/mL[1][5][10]	Higher concentrations may be needed due to lower permeability.
Incubation Time (Fixed Cells)	10 - 30 minutes[10]	At room temperature, protected from light.
Incubation Time (Live Cells)	5 - 60 minutes[5][10][12][13]	At 37°C or room temperature.

Experimental Protocols

I. Preparation of Reagents

1. **Hoechst 33258** Stock Solution (1 mg/mL):

- Dissolve 10 mg of **Hoechst 33258** powder in 10 mL of high-purity, sterile distilled water or dimethyl sulfoxide (DMSO).[10][11]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store at -20°C, protected from light. The stock solution is stable for at least 12 months when stored correctly.[5]

2. Phosphate-Buffered Saline (PBS), pH 7.4:

- Prepare a 1X PBS solution and ensure the pH is adjusted to 7.4 for optimal dye binding.[\[8\]](#)
[\[12\]](#)

3. Fixation Solution (4% Paraformaldehyde in PBS):

- Caution: Paraformaldehyde is toxic and should be handled in a fume hood.
- Dissolve 4 g of paraformaldehyde in 100 mL of 1X PBS.
- Gently heat the solution (do not boil) and stir until the paraformaldehyde is completely dissolved.
- Cool the solution to room temperature and adjust the pH to 7.4.
- Filter the solution through a 0.22 μm filter.

4. Permeabilization Solution (0.1% Triton X-100 in PBS):

- Add 100 μL of Triton X-100 to 100 mL of 1X PBS and mix thoroughly.

II. Protocol for Staining Fixed Adherent Cells

This protocol is suitable for cells grown on coverslips or in culture plates.

- Cell Culture: Grow adherent cells on sterile coverslips or in culture plates to the desired confluency.
- Washing: Gently aspirate the culture medium and wash the cells twice with 1X PBS.[\[14\]](#)
- Fixation: Add the 4% paraformaldehyde solution to the cells and incubate for 10-15 minutes at room temperature.[\[10\]](#)
- Washing: Aspirate the fixation solution and wash the cells three times with 1X PBS for 5 minutes each.
- Permeabilization (Optional but Recommended): Add the 0.1% Triton X-100 solution and incubate for 10-15 minutes at room temperature. This step is recommended to ensure the

dye can efficiently enter the nucleus.

- Washing: Aspirate the permeabilization solution and wash the cells three times with 1X PBS for 5 minutes each.
- Staining: Dilute the **Hoechst 33258** stock solution to a final working concentration of 0.5-2 µg/mL in 1X PBS.[\[11\]](#)[\[15\]](#) Add the staining solution to the cells and incubate for at least 15 minutes at room temperature, protected from light.[\[11\]](#)[\[15\]](#)
- Washing: Aspirate the staining solution and wash the cells twice with 1X PBS.[\[11\]](#)[\[15\]](#)
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter.

III. Protocol for Staining Suspension Cells

- Cell Collection: Harvest suspension cells by centrifugation at a low speed (e.g., 300-400 x g) for 5 minutes.
- Washing: Discard the supernatant and resuspend the cell pellet in 1X PBS. Repeat the centrifugation and resuspension steps twice to wash the cells.
- Fixation: Resuspend the cell pellet in 4% paraformaldehyde and incubate for 10-15 minutes at room temperature.
- Washing: Centrifuge the fixed cells, discard the supernatant, and wash the cells three times with 1X PBS.
- Permeabilization (Optional but Recommended): Resuspend the cell pellet in 0.1% Triton X-100 and incubate for 10-15 minutes at room temperature.
- Washing: Centrifuge the permeabilized cells, discard the supernatant, and wash the cells three times with 1X PBS.

- Staining: Resuspend the cell pellet in the **Hoechst 33258** staining solution (0.5-2 µg/mL in 1X PBS) and incubate for at least 15 minutes at room temperature, protected from light.
- Washing: Centrifuge the stained cells, discard the supernatant, and wash twice with 1X PBS.
- Analysis: Resuspend the cells in 1X PBS for analysis by flow cytometry or for mounting on a microscope slide for imaging.

Visualizations



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References

1. lumiprobe.com [lumiprobe.com]
2. medchemexpress.com [medchemexpress.com]
3. biocompare.com [biocompare.com]
4. Spectrum [Hoechst 33258] | AAT Bioquest [aatbio.com]
5. store.sangon.com [store.sangon.com]
6. FluoroFinder [app.fluorofinder.com]
7. biotium.com [biotium.com]
8. docs.aatbio.com [docs.aatbio.com]

- 9. Do I need to permeabilize cells for Hoechst staining? | AAT Bioquest [aatbio.com]
- 10. bocsci.com [bocsci.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. abcam.com [abcam.com]
- 13. biotium.com [biotium.com]
- 14. interchim.fr [interchim.fr]
- 15. lumiprobe.com [lumiprobe.com]
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